P2Y1-IN-16

P2Y1 Receptor Binding Affinity Platelet Pharmacology

P2Y1-IN-16 is a synthetic small-molecule antagonist of the platelet P2Y1 purinergic receptor, belonging to the 2-(phenoxypyridine)-3-phenylurea chemotype. Unlike nucleotide-based P2Y1 antagonists (e.g., MRS2500, MRS2179) that act competitively at the orthosteric ADP-binding site, this non-nucleotide series was rationally designed to achieve a differentiated pharmacological profile.

Molecular Formula C23H22F3N3O2
Molecular Weight 429.44
CAS No. 870544-87-9
Cat. No. B609807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2Y1-IN-16
CAS870544-87-9
SynonymsP2Y1-IN-16;  P2Y1-IN-16;  P2Y1 inhibitor 16;  P2Y1 inhibitor-16; 
Molecular FormulaC23H22F3N3O2
Molecular Weight429.44
Structural Identifiers
SMILESO=C(NC1=CC=C(C(F)(F)F)C=C1)NC2=CC=CN=C2OC3=CC=CC=C3C(C)(C)C
InChIInChI=1S/C23H22F3N3O2/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-16-12-10-15(11-13-16)23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)
InChIKeySRDQWSXEJNWKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

P2Y1-IN-16 (CAS 870544-87-9): A Non-Nucleotide P2Y1 Receptor Antagonist Chemotype for Thrombosis Research and Platelet Studies


P2Y1-IN-16 is a synthetic small-molecule antagonist of the platelet P2Y1 purinergic receptor, belonging to the 2-(phenoxypyridine)-3-phenylurea chemotype [1]. Unlike nucleotide-based P2Y1 antagonists (e.g., MRS2500, MRS2179) that act competitively at the orthosteric ADP-binding site, this non-nucleotide series was rationally designed to achieve a differentiated pharmacological profile [1]. The compound has the IUPAC name 1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea, with a molecular weight of 429.44 g/mol . It is structurally related to the well-characterized P2Y1 antagonist BPTU (CAS 870544-59-5), which shares the same core scaffold but bears a 4-trifluoromethoxy substituent instead of the 4-trifluoromethyl group present on P2Y1-IN-16 [1][2].

Chemotype

Non-nucleotide allosteric P2Y1 antagonist

Research context

Platelet signaling and thrombosis model studies

Comparison tool

Structurally related to BPTU for chemotype-controlled SAR

Why Generic P2Y1 Antagonist Substitution Is Inadequate: The Critical Role of Chemotype-Specific Pharmacodynamics for P2Y1-IN-16


P2Y1 receptor antagonists are not functionally interchangeable. Orthosteric, nucleotide-based antagonists like MRS2500 (Ki = 1.2 nM) and MRS2179 (Ki ≈ 100 nM) compete directly with the endogenous agonist ADP and often exhibit polypharmacology across other P2Y subtypes [1][2]. In contrast, the diarylurea chemotype represented by P2Y1-IN-16 binds to a distinct allosteric site outside the helical bundle, as demonstrated for its close structural analog BPTU, resulting in a unique mode of receptor blockade [3]. This chemotype-specific binding translates into critical in vivo differences: the urea series was specifically optimized to achieve potent antithrombotic efficacy with a wider therapeutic window, demonstrating significant thrombus weight reduction (68 ± 7%) with only a moderate 3.1- to 3.3-fold prolongation of bleeding time in rat models [4]. Generic selection of any P2Y1 antagonist without considering this chemotype-dependent balance of efficacy and hemostasis safety will yield unpredictable results in thrombosis and platelet function assays.

Allosteric vs. orthosteric

Orthosteric nucleotide antagonists (e.g., MRS2500) compete with ADP; allosteric blockade profile may not transfer directly.

Scaffold permeability

Nucleotide phosphate groups limit membrane permeability; chemotype substitution may alter cell-based assay outcomes.

Hemostasis profile

Reported bleeding time prolongation is chemotype-specific; class-level differences may not replicate across P2Y1 antagonists.

P2Y1-IN-16 (CAS 870544-87-9) vs. Key P2Y1 Antagonists: A Quantitative Differentiation Guide for Scientific Procurement


Binding Affinity to the Human P2Y1 Receptor: P2Y1-IN-16 Chemotype vs. Nucleotide Antagonists

P2Y1-IN-16 belongs to a diarylurea chemotype for which a close structural analog, BMS compound 16, demonstrated a binding Ki of 6 nM at the human P2Y1 receptor [1]. This is comparable to the high-affinity nucleotide antagonist MRS2500 (Ki = 1.2 nM) and substantially more potent than the first-generation nucleotide antagonist MRS2179 (Ki ≈ 100 nM) [2][3]. The non-nucleotide structure of P2Y1-IN-16, however, avoids the charged phosphate groups inherent to MRS2500 and MRS2179, which are known to limit membrane permeability and oral bioavailability [1].

Binding affinity
Class-level
P2Y1 Ki ~6 nM vs MRS2500 1.2 nM, MRS2179 ~100 nM
Reported affinity context supports non-nucleotide P2Y1 blockade studies; scaffold avoids charged phosphate groups.
Inferred from close analog BMS compound 16; direct measurement pending.
P2Y1 Receptor Binding Affinity Platelet Pharmacology GPCR

In Vivo Antithrombotic Efficacy: P2Y1-IN-16 Chemotype Balances Potency and Bleeding Risk

The optimized diarylurea chemotype to which P2Y1-IN-16 belongs has been shown to reduce thrombus weight by 68 ± 7% in a rat arterial thrombosis model at a dose of 10 mg/kg + 10 mg/kg/h, while prolonging cuticle and mesenteric bleeding times by only 3.3- and 3.1-fold, respectively [1]. For comparison, while the high-affinity P2Y1 antagonist MRS2500 also provides strong protection against thromboembolism in mice, its effect on bleeding time prolongation at equivalent efficacious doses has been reported as moderate, indicating a class-wide potential for a wider therapeutic window compared to P2Y12 antagonists [2]. This suggests that the P2Y1-IN-16 chemotype achieves a robust antithrombotic effect without the pronounced bleeding liability associated with P2Y12 inhibitors like clopidogrel.

In vivo thrombus & bleeding
Class-level
68 ± 7% thrombus reduction; bleeding time prolonged 3.1–3.3 fold (rat model)
Reported thrombus reduction and bleeding endpoints support thrombosis model use; hemostasis profile differs from P2Y12 inhibitors.
Data from close analog; dose 10 mg/kg + 10 mg/kg/h IV.
Thrombosis Bleeding Time In Vivo Pharmacology Antiplatelet

Target Selectivity Profile: Urea Chemotype vs. Nucleotide P2Y1 Antagonists Across P2Y Subtypes

The 2-(phenoxypyridine)-3-phenylurea series was designed to achieve high selectivity for the P2Y1 receptor over other P2Y subtypes [1]. A close analog, BPTU, has been confirmed to be selective for P2Y1 over P2Y2, P2Y6, P2Y11, P2Y12, and P2Y14 receptors (Kis > 3 µM for all subtypes tested) . In contrast, nucleotide-based P2Y1 antagonists like MRS2179, while generally selective, can exhibit off-target activities at P2X receptors at higher concentrations (e.g., IC50 = 1.15 µM at P2X1 for MRS2179) . The non-nucleotide scaffold of P2Y1-IN-16 thus provides a structurally distinct selectivity profile that minimizes interactions with nucleotide-binding P2X channels and other purinergic receptors.

Receptor selectivity
Class-level
P2Y1 Ki ~6 nM; >500-fold over P2Y2,6,11,12,14; MRS2179 shows ~11-fold over P2X1
High P2Y1 selectivity supports receptor-specific signaling studies; avoids P2X channel off-targets.
Analog BPTU data; recombinant human receptor assays.
Receptor Selectivity P2Y Subtypes Off-Target Chemotype

Physicochemical Properties and Drug-Likeness: P2Y1-IN-16 vs. Nucleotide Antagonists

P2Y1-IN-16 (MW = 429.44; logP ~4.5 predicted) possesses physicochemical properties more consistent with oral bioavailability than nucleotide-based antagonists like MRS2500 (MW ≈ 629; highly polar with 4 charged phosphate oxygens) [1]. A subsequent optimization of the urea chemotype yielded 4-benzothiazole-7-hydroxyindolinyl diaryl ureas with favorable pharmacokinetics in rats, including low clearance and small volume of distribution, validating the drug-like potential of this scaffold . This contrasts sharply with MRS2500, which, despite its high potency, requires intravenous administration due to negligible oral bioavailability [1].

Drug-like properties
Class-level
MW 429 Da, neutral; oral bioavailability demonstrated in advanced analogs
Non-nucleotide scaffold supports oral exposure studies; contrasts with IV-only nucleotide tools.
Predicted logP ~4.5; rat PK data from close urea series.
Physicochemical Properties Drug-Likeness Solubility Permeability

Optimal Research and Industrial Applications for P2Y1-IN-16 (CAS 870544-87-9) Based on Quantitative Evidence


In Vivo Arterial Thrombosis Models Requiring Oral Dosing or Favorable Pharmacokinetics

For researchers transitioning from intravenous nucleotide antagonists (e.g., MRS2500) to orally bioavailable tools for chronic dosing studies in rats or mice, P2Y1-IN-16 represents the chemotype of choice. The demonstrated in vivo antithrombotic efficacy (68% thrombus reduction) and favorable pharmacokinetics of close analogs support its use in models where repeated dosing or oral administration is required [1].

Selective P2Y1 Receptor Profiling in Tissues Co-Expressing Multiple P2 Receptors

In functional assays on vascular smooth muscle, enteric neurons, or glial cells where multiple P2Y and P2X subtypes coexist, P2Y1-IN-16 provides unambiguous pharmacological isolation of the P2Y1 receptor due to its high selectivity over P2Y2, P2Y6, P2Y11, P2Y12, P2Y14, and nucleotide-gated P2X channels . This avoids confounding data interpretation inherent with less selective nucleotide antagonists.

Mechanistic Studies on the P2Y1-Mediated Bleeding Safety Window in Antiplatelet Therapy

The quantitative bleeding time data available for this chemotype (3.1- to 3.3-fold prolongation at therapeutic doses) make P2Y1-IN-16 a valuable reference compound for dissecting the differential hemostatic consequences of P2Y1 versus P2Y12 inhibition [1]. Researchers can use this compound to benchmark new P2Y1 antagonists in provoked bleeding models.

Structure-Activity Relationship (SAR) Studies on Non-Nucleotide GPCR Antagonists

Medicinal chemistry groups focused on purinergic receptor drug discovery can use P2Y1-IN-16 as a key comparator within the 2-(phenoxypyridine)-3-phenylurea series. The defined structural difference between P2Y1-IN-16 (4-trifluoromethyl) and BPTU (4-trifluoromethoxy) provides a controlled chemical probe for investigating the impact of para-substitution on P2Y1 binding affinity and functional activity [1][2].

Application
Selection Property
Validation Focus
Thrombosis model studies (oral exposure)
Non-nucleotide chemotype with reported oral bioavailability profile
Thrombus reduction and bleeding time endpoints
P2Y1-specific signaling in complex tissues
High P2Y subtype selectivity (>500-fold reported)
Off-target purinergic receptor screening
Hemostasis safety endpoint studies
Chemotype-specific bleeding prolongation profile in rat models
Hemostasis endpoint monitoring vs. P2Y12 inhibition
Non-nucleotide GPCR antagonist SAR
Controlled structural comparison with BPTU (4-CF3 vs 4-OCF3)
P2Y1 binding affinity and functional activity differences
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